1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)
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Overview
Description
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Preparation Methods
The synthesis of 1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) involves several steps. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are used to introduce phenyl and ethynyl groups into the anthracene core . The reaction conditions typically involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere.
Industrial production methods for anthracene derivatives often involve the oxidation of anthracene using catalysts like vanadium pentoxide (V2O5) at high temperatures . Another method includes the liquid-phase oxidation of anthracene in the presence of nitric acid and solvents like trichlorobenzene .
Chemical Reactions Analysis
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) has several scientific research applications:
Biology: This compound can be used as a fluorescent probe for imaging and detecting biological molecules.
Mechanism of Action
The mechanism of action of 1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications like OLEDs and fluorescent probes . The specific pathways involved depend on the functional groups present and the environment in which the compound is used.
Comparison with Similar Compounds
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) is unique due to its specific substitution pattern on the anthracene core. Similar compounds include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission with a high quantum yield.
These compounds share similar photophysical properties but differ in their specific applications and stability under various conditions.
Properties
CAS No. |
89593-82-8 |
---|---|
Molecular Formula |
C40H24N2O4 |
Molecular Weight |
596.6 g/mol |
IUPAC Name |
1-[3-[(9,10-dioxoanthracen-1-yl)amino]-5-phenylanilino]anthracene-9,10-dione |
InChI |
InChI=1S/C40H24N2O4/c43-37-27-12-4-6-14-29(27)39(45)35-31(37)16-8-18-33(35)41-25-20-24(23-10-2-1-3-11-23)21-26(22-25)42-34-19-9-17-32-36(34)40(46)30-15-7-5-13-28(30)38(32)44/h1-22,41-42H |
InChI Key |
BTCNSAPLMJEXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O |
Origin of Product |
United States |
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